molecular formula C10H13FO B8786629 1-(4-fluorophenyl)-2-methylpropan-1-ol

1-(4-fluorophenyl)-2-methylpropan-1-ol

Katalognummer: B8786629
Molekulargewicht: 168.21 g/mol
InChI-Schlüssel: NVTZVRJGHWXKET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by a fluoro-substituted phenyl ring attached to a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-fluorophenyl)-2-methylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Fluoro-phenyl)-2-methyl-propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium catalyst. This method offers high yield and selectivity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 1-(4-Fluoro-phenyl)-2-methyl-propan-1-one.

    Reduction: 1-(4-Fluoro-phenyl)-2-methyl-propane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro group can enhance the compound’s binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Fluoro-phenyl)-2-methyl-propan-1-one: The ketone analog of 1-(4-fluorophenyl)-2-methylpropan-1-ol.

    1-(4-Fluoro-phenyl)-2-methyl-propane: The fully reduced analog.

    1-(4-Fluoro-phenyl)-3-phenyl-propenone: A structurally related chalcone derivative.

Uniqueness: this compound is unique due to its specific combination of a fluoro-substituted phenyl ring and a hydroxyl group on the propanol backbone. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H13FO

Molekulargewicht

168.21 g/mol

IUPAC-Name

1-(4-fluorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13FO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10,12H,1-2H3

InChI-Schlüssel

NVTZVRJGHWXKET-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=CC=C(C=C1)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.